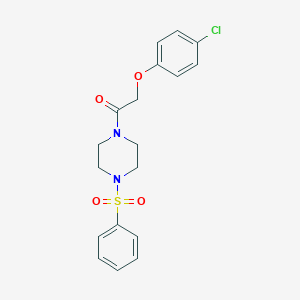![molecular formula C19H30N2S B247703 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane](/img/structure/B247703.png)
1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane, also known as MSBPA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane increases the levels of dopamine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane can protect neurons from oxidative stress and reduce inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane in lab experiments is its potent and selective inhibition of MAO-B. However, its limited solubility in water may pose a challenge in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a tool for studying the role of dopamine in the brain. Additionally, further research may be needed to optimize the synthesis method of 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane and improve its solubility in water.
Synthesemethoden
The synthesis of 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane involves the reaction of 4-(methylsulfanyl)benzylamine with 1-bromo-4-(piperidin-4-yl)butane in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydride to obtain 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane.
Wissenschaftliche Forschungsanwendungen
1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C19H30N2S |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C19H30N2S/c1-22-19-8-6-17(7-9-19)16-20-14-10-18(11-15-20)21-12-4-2-3-5-13-21/h6-9,18H,2-5,10-16H2,1H3 |
InChI-Schlüssel |
FGOJRDLAYKJAMQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3 |
Kanonische SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247647.png)
![1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247650.png)
![1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247653.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247654.png)